molecular formula C12H21N3O6 B1194304 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid CAS No. 56491-86-2

2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

Cat. No. B1194304
CAS RN: 56491-86-2
M. Wt: 303.31 g/mol
InChI Key: JHALWMSZGCVVEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid involves strategic functionalization of macrocyclic ligands with acetate pendant arms, leading to the formation of binuclear copper(II) complexes characterized by X-ray crystallography. These compounds demonstrate interesting coordination chemistry due to their unique ligand architecture, which includes pentadentate compartments hosting copper(II) centers oriented away from each other, exhibiting distorted square-pyramidal geometry (Fry, Graham, Spiccia, Hockless, & Tiekink, 1997).

Molecular Structure Analysis

The molecular structure of such compounds often reveals a fascinating coordination environment around the metal centers, as observed in complexes where the ligand exhibits heteroscorpionate κ3-N,N,O-coordination. This coordination mode involves two nitrogen atoms and one oxygen atom, leaving the peripheral carboxyl groups free and not involved in metal binding, which significantly influences the solubility and reactivity of these complexes (Tzegai, Reil, & Burzlaff, 2022).

Chemical Reactions and Properties

The chemistry of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid derivatives encompasses a range of reactions, including coordination to various metals. These reactions lead to the formation of complexes with potential catalytic and pharmaceutical applications. The ligand's ability to form stable complexes with transition metals is crucial for its reactivity and the development of novel compounds with enhanced properties (Wen, Song, Du, Zhai, & Tang, 2005).

Physical Properties Analysis

The physical properties of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and its derivatives, such as solubility in various solvents, melting points, and crystallinity, are significantly influenced by the structural features of the compound. These properties are crucial for determining the compound's suitability for specific applications, including its use in synthesis and material science (Kreher, Hearn, Moubaraki, Murray, & Spiccia, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and potential for forming diverse complexes, highlight the versatility of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid. This versatility is key to exploring its use in various scientific and industrial fields, where specific chemical behaviors under defined conditions are crucial (Blake, Tei, Wilson, & Schröder, 2003).

Scientific Research Applications

  • Preparation of Binuclear Copper Complexes : A study by Fry et al. (1997) discussed the preparation of new bis(pentadentate) compounds using 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and its derivatives. These compounds, upon complexing with copper(II), were characterized by X-ray crystallography, revealing distinct geometries and orientations of the copper(II) centers. This research contributes to the understanding of metal coordination in macrocyclic chemistry (Fry et al., 1997).

  • Development of Novel Ligands for Radioimmunotherapy : Chong et al. (2006) explored novel ligands, including 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid derivatives, as potential chelators for radioisotopes in radioimmunotherapy (RIT). Their study assessed the in vitro and in vivo stability of these ligands, suggesting their potential for broad applicability in RIT (Chong et al., 2006).

  • Synthesis and Evaluation of a Novel Decadentate Ligand : In another study by Chong et al. (2008), a novel decadentate ligand incorporating 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid was synthesized and evaluated for chelating radioisotopes like (177)Lu, (212)Bi, and (213)Bi. This research contributes to the development of targeted cancer therapies, particularly in radioimmunotherapy (Chong et al., 2008).

  • Gadolinium(III) Complexes Optimization : A study by Nonat et al. (2009) focused on optimizing the properties of gadolinium(III) complexes for MRI contrast agents. They synthesized new ligands based on 1,4,7-triazacyclononane with 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, achieving improved water exchange rates and electronic relaxation. This work is significant in the development of high relaxivity macromolecular gadolinium-based contrast agents (Nonat et al., 2009).

  • Therapeutic Bone-Seeking Agents : Yousefnia et al. (2015) prepared and evaluated a complex called 166Ho-BPAMD, which includes 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, as a potential therapeutic bone-seeking agent. Their research demonstrated significant stability and high bone tissue accumulation, highlighting its potential for bone pain palliation in medical applications (Yousefnia et al., 2015).

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHALWMSZGCVVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205034
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

CAS RN

56491-86-2
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid
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Synthesis routes and methods I

Procedure details

To an aqueous solution of TACN (0.16 mols in 58 mL water) is added an aqueous solution of sodium chloroacetate (0.71 mols sodium chloroacetate in 68 mL of water). This solution is stirred at 80° C. overnight while maintaining the pH at 9-10. After cooling to ambient temperature the pH of the solution is adjusted to 2.5 with aqueous HCl. The resulting precipitate is collected by filtration, washed with acetone, and dried in vacuo to afford the mono-hydrochloride salt of 1,4,7-tricarboxymethyl-1,4,7-triazacyclononane.
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Synthesis routes and methods II

Procedure details

From 1,4,7-triazacyclononane (1.1.3), glyoxylic acid and H2/Pt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
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Citations

For This Compound
28
Citations
T Liu, C Liu, F Liu, X Xu, X Guo, L Xia, H Zhu… - Bioorganic & Medicinal …, 2019 - Elsevier
Prostate specific membrane antigen (PSMA) is a promising target for the diagnosis and therapy of prostate cancer. In this report, a NOTA-conjugated precursor, NOTA-PSMA (also …
Number of citations: 5 www.sciencedirect.com
W Sriwiang, W Rangsawai… - Journal of Physics …, 2019 - iopscience.iop.org
Ubiquicidin is a cationic, antimicrobial peptide found in the innate hose defence against pathogens. The peptide selectively interacts with the surface of microorganism. This work aimed …
Number of citations: 3 iopscience.iop.org
V Tolmachev, TJ Grönroos, CB Yim, J Garousi… - Scientific Reports, 2018 - nature.com
The use of long-lived positron emitters 64 Cu or 61 Cu for labelling of Affibody molecules may improve breast cancer patients’ stratification for HER-targeted therapy. Previous animal …
Number of citations: 17 www.nature.com
C Cui, M Hanyu, A Hatori, Y Zhang, L Xie… - American journal of …, 2017 - ncbi.nlm.nih.gov
We radiolabeled a ligand, PSMA-617, of prostate-specific membrane antigen (PSMA) with copper-64 (64 Cu), to evaluate the metabolism, biodistribution, and potential of [64 Cu] PSMA-…
Number of citations: 29 www.ncbi.nlm.nih.gov
J Jiang, D Li, T Liu, L Xia, X Guo, X Meng, F Liu… - Bioorganic & Medicinal …, 2021 - Elsevier
As an indicative biomarker for immunotherapy, PD-L1 plays an important role in the clinical decision-making of the immune checkpoint blockade therapy. PET imaging through …
Number of citations: 7 www.sciencedirect.com
S He, J Li, Y Lyu, J Huang, K Pu - Journal of the American …, 2020 - ACS Publications
Real-time imaging of immunoactivation is imperative for cancer immunotherapy and drug discovery; however, most existing imaging agents possess “always-on” signals and thus have …
Number of citations: 173 pubs.acs.org
G Ferro-Flores, MA Avila-Rodríguez… - Clinical and …, 2016 - Springer
The ability to differentiate infection from sterile inflammation and monitor antimicrobial therapy against multidrug-resistant pathogens through imaging of bacteria with radiolabeled …
Number of citations: 28 link.springer.com
M Oroujeni, J Garousi, KG Andersson, J Löfblom… - Cells, 2018 - mdpi.com
Radionuclide imaging of epidermal growth factor receptor (EGFR) expression in tumors may stratify patients for EGFR-targeting therapies and predict response or resistance to certain …
Number of citations: 21 www.mdpi.com
BM Larimer, E Wehrenberg-Klee, F Dubois, A Mehta… - Cancer research, 2017 - AACR
While cancer immunotherapy can produce dramatic responses, only a minority of patients respond to treatment. Reliable response biomarkers are needed to identify responders, and …
Number of citations: 246 aacrjournals.org
P Chandrasekharan, CT Yang - … : Classification, Fabrication and …, 2018 - Wiley Online Library
This chapter discusses application of nanobiomaterials toward molecular imaging. It describes their role as a reporter in a nanoparticle system. The chapter provides a description of …
Number of citations: 1 onlinelibrary.wiley.com

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